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Compound of Interest

Compound Name: 2-Bromoallyl alcohol

Cat. No.: B1196351

Introduction

2-Bromoallyl alcohol (also known as 2-bromo-2-propen-1-ol) is a valuable trifunctional
reagent in organic synthesis, possessing a primary alcohol, a vinyl bromide, and a double
bond. This uniqgue combination of functional groups makes it an important building block for the
synthesis of complex molecules, including pharmaceuticals, agrochemicals, and specialty
polymers. Its utility in drug development is particularly noteworthy, where it can be used to
introduce a reactive handle for cross-coupling reactions or to construct heterocyclic scaffolds.
This document provides a detailed two-step protocol for the synthesis of 2-bromoallyl alcohol
from the readily available starting material, allyl alcohol. The synthesis involves the bromination
of the double bond to form a dibromo intermediate, followed by a regioselective
dehydrobromination.

Overall Reaction Scheme
The synthesis proceeds in two distinct steps:

e Bromination: Allyl alcohol reacts with elemental bromine via electrophilic addition to yield the
intermediate, 2,3-dibromo-1-propanol.

o Dehydrobromination: The intermediate undergoes an E2 elimination reaction using a strong
base to afford the final product, 2-bromoallyl alcohol.
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Data Summary

The following table summarizes the key quantitative data for the compounds involved in this

synthesis.
Molar Mass ( Boiling Point . . .
Compound Density (g/mL)  Typical Yield
g/mol ) (°C)
Allyl Alcohol
(Starting 58.08 97 0.854 N/A
Material)
2,3-Dibromo-1-
95-97 /10
propanol 217.89[1] 2.12 @ 25 °C[2] 85-90%[2][3]
. mmHg[2]
(Intermediate)
2-Bromoallyl
) ~80% (for
alcohol (Final 136.98 58-62 /100 mbar 1.654 @ 25 °C o
elimination step)
Product)

Experimental Protocols

Safety Precautions:
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Bromine (Br2): Highly toxic, corrosive, and volatile. Handle only in a well-ventilated fume
hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a
face shield, and heavy-duty, bromine-resistant gloves. Have a bromine quenching solution
(e.g., aqueous sodium thiosulfate) readily available.

Potassium Hydroxide (KOH): Very caustic and can cause severe burns. Handle with care,
wearing gloves and eye protection.

Solvents: Carbon tetrachloride is a suspected carcinogen and harmful to the environment;
handle with appropriate precautions and dispose of waste correctly. Diethyl ether is
extremely flammable.

Step 1: Synthesis of 2,3-Dibromo-1-propanol

This procedure details the electrophilic addition of bromine across the double bond of allyl

alcohol. The reaction is exothermic and requires careful temperature control to minimize side
reactions.[4][5][6]

Materials:

Allyl alcohol (1.0 mol, 58.08 g)

Elemental Bromine (1.0 mol, 159.8 g)

Carbon Tetrachloride (CCla) or Dichloromethane (CHzClz) (600 mL)
5% Aqueous Sodium Bicarbonate (NaHCOs) solution

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSOa)

Round-bottom flask (1 L), dropping funnel, magnetic stirrer, ice bath

Procedure:

Set up a 1 L round-bottom flask equipped with a magnetic stir bar and a dropping funnel in
an ice-water bath.
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 Dissolve allyl alcohol (58.08 g) in 500 mL of carbon tetrachloride in the flask and cool the
solution to 0-5 °C with stirring.

« In the dropping funnel, prepare a solution of bromine (159.8 g) in 100 mL of carbon
tetrachloride.

e Add the bromine solution dropwise to the stirred allyl alcohol solution over a period of 1-2
hours. Maintain the reaction temperature below 10 °C throughout the addition. The
characteristic red-brown color of bromine should disappear as it reacts.

 After the addition is complete, allow the mixture to stir for an additional 30 minutes at 0-5 °C,
then warm to room temperature.

o Transfer the reaction mixture to a separatory funnel and wash sequentially with 200 mL of
water, 200 mL of 5% aqueous sodium bicarbonate solution (to neutralize any HBr), and 200
mL of brine.

o Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by
rotary evaporation.

e The crude 2,3-dibromo-1-propanol can be purified by vacuum distillation, collecting the
fraction boiling at 95-97 °C / 10 mmHg.[2] The expected yield is approximately 85-90%.[2][3]

Step 2: Synthesis of 2-Bromoallyl alcohol
(Dehydrobromination)

This protocol describes the base-induced elimination of one equivalent of hydrogen bromide
from 2,3-dibromo-1-propanol. Using an alcoholic solution of a strong base favors the
elimination pathway.[7][8][9]

Materials:
e 2,3-Dibromo-1-propanol (0.5 mol, 108.9 g)
e Potassium Hydroxide (KOH) (0.6 mol, 33.7 g)

o Ethanol (95% or absolute) (400 mL)
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Diethyl Ether

Deionized Water

Saturated Sodium Chloride (Brine) solution

Anhydrous Magnesium Sulfate (MgSQOa)

Round-bottom flask (1 L) with reflux condenser, magnetic stirrer, heating mantle
Procedure:
e Setup a1l L round-bottom flask with a magnetic stir bar and a reflux condenser.

o Prepare a solution of potassium hydroxide (33.7 g) in ethanol (400 mL) in the flask. Stir until
the KOH is fully dissolved. Gentle warming may be required.

e Add the 2,3-dibromo-1-propanol (108.9 g) to the ethanolic KOH solution.

e Heat the mixture to reflux using a heating mantle and maintain a gentle reflux for 2 hours.
Monitor the reaction progress by TLC (Thin Layer Chromatography).

 After the reaction is complete, allow the mixture to cool to room temperature. A precipitate of
potassium bromide (KBr) will have formed.

e Remove the ethanol under reduced pressure using a rotary evaporator.

¢ To the resulting slurry, add 200 mL of water and 200 mL of diethyl ether. Stir to dissolve the
product and salts.

o Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous
layer with diethyl ether (2 x 100 mL).

o Combine all organic layers and wash with 150 mL of brine.

e Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the
diethyl ether by rotary evaporation.
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o Purify the crude 2-bromoallyl alcohol by vacuum distillation to yield the final product.

Workflow Visualization

The following diagram illustrates the complete experimental workflow for the synthesis of 2-

bromoallyl alcohol from allyl alcohol.
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Step 1: Bromination
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Caption: Workflow for the two-step synthesis of 2-bromoallyl alcohol.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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